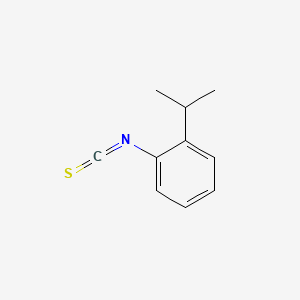

2-Isopropylphenyl isothiocyanate

Descripción

Contextualization within the Isothiocyanate Class of Bioactive Compounds

Overview of Established Research Significance for Isothiocyanates

The isothiocyanate class has garnered substantial research interest due to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. nih.govrsc.org Much of this research has been driven by epidemiological studies suggesting that diets rich in cruciferous vegetables are associated with positive health outcomes. nih.gov

The mechanisms behind these effects are multifaceted:

Anticancer Properties: Isothiocyanates have been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). nih.gov They can modulate the activity of phase I and phase II detoxification enzymes, which are involved in metabolizing and eliminating carcinogens. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates antioxidant and detoxifying enzymes. nih.govresearchgate.net

Anti-inflammatory Effects: Chronic inflammation is a known contributor to various diseases. Isothiocyanates can suppress inflammation by inhibiting pro-inflammatory signaling pathways. rsc.org

Antioxidant Activity: By activating the Nrf2 pathway, isothiocyanates enhance the body's own antioxidant defenses, helping to protect cells from damage caused by oxidative stress. nih.gov

These established benefits have made natural isothiocyanates like sulforaphane (B1684495) and PEITC lead compounds in chemoprevention research. nih.govingentaconnect.com This foundation of knowledge provides the impetus for creating and investigating synthetic analogs, with the hypothesis that modifications to the chemical structure could enhance efficacy or confer novel properties. researchgate.netacs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-isothiocyanato-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-8(2)9-5-3-4-6-10(9)11-7-12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOOMDSEMQHMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189747 | |

| Record name | 2-Isopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36176-31-5 | |

| Record name | 2-Isopropylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036176315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-2-(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Trajectory and Current State of 2 Isopropylphenyl Isothiocyanate Studies

Established Synthetic Pathways for Aryl Isothiocyanates Relevant to this compound

The synthesis of aryl isothiocyanates can be achieved through several established methods. The most common and widely applicable routes involve the reaction of primary aromatic amines with a source of thiocarbonyl functionality. For this compound, the starting material would be 2-isopropylaniline.

Amination-Carbon Disulfide Reaction Sequences

A traditional and well-documented method for the preparation of aryl isothiocyanates involves the reaction of a primary arylamine with carbon disulfide in the presence of a base. This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which is then decomposed to the isothiocyanate.

A general procedure involves treating the arylamine, such as 2-isopropylaniline, with carbon disulfide and aqueous ammonia. researchgate.net The resulting ammonium (B1175870) dithiocarbamate salt can then be treated with a heavy metal salt, such as lead nitrate, to induce the elimination of the dithiocarbamate to the isothiocyanate. researchgate.net While specific yields for this compound are not prominently reported, a similar procedure for the isomeric p-isopropylphenyl isothiocyanate has been reported to provide a yield of 34%. researchgate.net

Table 1: General Reaction Conditions for the Synthesis of Aryl Isothiocyanates via the Amination-Carbon Disulfide Route

| Step | Reagents & Conditions | Intermediate/Product | Reported Yield (for related compounds) |

| 1 | Arylamine, Carbon Disulfide, Aqueous Ammonia; 0-10 °C | Ammonium dithiocarbamate salt | - |

| 2 | Lead Nitrate solution, Steam Distillation | Aryl isothiocyanate | 34% for p-isopropylphenyl isothiocyanate researchgate.net |

This method's applicability to a range of substituted anilines suggests its utility for the synthesis of this compound. The reaction conditions, such as temperature control during the formation of the dithiocarbamate salt, are crucial to prevent the loss of volatile reagents like ammonia. researchgate.net

Alternative Synthetic Routes

Beyond the classic carbon disulfide-ammonia method, several other synthetic strategies have been developed for the preparation of aryl isothiocyanates. These alternative routes often offer milder reaction conditions, higher yields, or are more amenable to a broader range of substrates.

One such method involves the reaction of amines with phenyl chlorothionoformate. This can be performed as a one-pot process or a two-step approach, with the two-step process being more versatile for a wider variety of amines. nih.gov Another approach utilizes desulfurizing agents to convert in situ generated dithiocarbamate salts into isothiocyanates. A variety of reagents can be employed for this purpose, including cyanuric chloride in a one-pot protocol under aqueous conditions. nih.gov Patents have also described processes for preparing isothiocyanates by reacting an amine with an alkali metal thiocyanate (B1210189) in the presence of an acid to form a thiourea (B124793) intermediate, which is then cleaved by heating. justia.com

More recent advancements include the use of carbon tetrabromide as a desulfurizing agent in a one-pot synthesis from amines and carbon disulfide, offering a metal-free process with mild conditions. google.com These modern methods provide a toolkit of options for the synthesis of this compound, potentially offering advantages in terms of yield, purity, and operational simplicity.

Derivatization Chemistry of this compound and Related Structures

The electrophilic carbon atom of the isothiocyanate group in this compound is susceptible to nucleophilic attack, making it a valuable synthon for the construction of various heterocyclic systems. The reaction with bifunctional nucleophiles is a particularly powerful strategy for creating fused ring systems.

Formation of Heterocyclic Scaffolds Utilizing the Isothiocyanate Moiety

The isothiocyanate moiety is a key functional group for the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles. The reactions typically proceed via the formation of a thiourea intermediate, which then undergoes intramolecular cyclization.

Quinazoline (B50416) and its derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route to quinazoline derivatives involves the reaction of an aryl isothiocyanate with an anthranilic acid derivative. The reaction of this compound with an anthranilic acid would be expected to proceed via the formation of a thiourea intermediate, which can then cyclize to form a quinazoline-2-thione or quinazoline-2,4-dione derivative, depending on the reaction conditions and the specific anthranilic acid derivative used.

For example, the reaction of an isothiocyanate with anthranilic acid can lead to the formation of a 2-mercapto-3-aryl-quinazolin-4(3H)-one. The general reaction involves the nucleophilic attack of the amino group of anthranilic acid on the isothiocyanate carbon, followed by an intramolecular cyclization with the elimination of water.

Table 2: General Reaction Scheme for the Synthesis of Quinazoline Derivatives

| Reactant 1 | Reactant 2 | Product Scaffold |

| This compound | Anthranilic acid | 3-(2-Isopropylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

| This compound | 2-Aminobenzonitrile | 2-Amino-N-(2-isopropylphenyl)quinazoline-4-carboxamide |

Pyrimidines are another class of fundamentally important heterocyclic compounds, forming the core structure of nucleobases in DNA and RNA. The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of isothiocyanates with various three-carbon synthons or other precursors containing the necessary functionalities for ring closure.

One established method involves the reaction of an aryl isothiocyanate with a compound containing an active methylene (B1212753) group and an amino group. For instance, the reaction of an isothiocyanate with an o-aminonitrile or o-aminoester compound can lead to the formation of fused pyrimidine systems. google.com The reaction typically proceeds through the formation of a thiourea intermediate, which then undergoes cyclization.

Table 3: General Reaction Scheme for the Synthesis of Fused Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product Scaffold |

| This compound | o-Aminonitrile derivative | Fused Pyrimidine-2-thiol derivative |

| This compound | Ethyl iso(thio)cyanatoacetate | Substituted Pyrimidine derivative |

The versatility of the isothiocyanate group allows for its incorporation into a wide array of pyrimidine-based structures, and this compound is expected to follow these general reaction pathways to afford novel pyrimidine derivatives. google.com

Synthesis of Oxazine (B8389632) Derivatives

While specific literature detailing the synthesis of oxazine derivatives directly from this compound is limited, the general reactivity of isothiocyanates provides a basis for plausible synthetic routes. Aroyl and other activated isothiocyanates are known to react with bifunctional nucleophiles to yield six-membered heterocyclic structures. arkat-usa.orgnih.gov For instance, the reaction of an isothiocyanate with a compound containing both an amino and a hydroxyl or carboxyl group can lead to the formation of an oxazine ring system.

One general approach involves the reaction with o-aminophenols or anthranilic acid. The initial step is a nucleophilic addition of the amino group to the isothiocyanate's central carbon, forming a thiourea intermediate. Subsequent intramolecular cyclization, driven by the second nucleophilic group (hydroxyl or carboxyl), would lead to the heterocyclic product, often with the elimination of a small molecule like water or hydrogen sulfide (B99878), depending on the reaction conditions and the specific thiourea intermediate. For example, reacting an isothiocyanate with anthranilic acid can produce quinazoline derivatives, which are a class of benzoxazines. nih.gov The reaction of 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate with water has also been shown to yield a 1,3-oxazinane (B78680) derivative. nih.gov

Synthesis of Triazole Derivatives

A well-established method for synthesizing 1,2,4-triazole (B32235) derivatives utilizes isothiocyanates as key starting materials. arkat-usa.orgnih.govresearchgate.net The general strategy involves a two-step sequence: the formation of a thiosemicarbazide (B42300) intermediate followed by a cyclization reaction.

The first step is the nucleophilic addition of a hydrazine (B178648) derivative to this compound. The choice of hydrazine determines the substitution pattern of the final triazole. Common reagents include hydrazine hydrate, phenylhydrazine, and various acylhydrazides. arkat-usa.orgscite.airsc.org This addition reaction yields a 1,4-disubstituted thiosemicarbazide.

In the second step, this thiosemicarbazide intermediate undergoes intramolecular cyclization. This ring-closure is typically induced by heating in an alkaline medium (e.g., aqueous sodium hydroxide) or under acidic conditions. arkat-usa.orgresearchgate.net The cyclization in an alkaline medium proceeds via dehydration and results in the formation of a 5-(2-isopropylphenyl)-4-substituted-4H-1,2,4-triazole-3-thiol. This thiol tautomer can exist in equilibrium with its thione form.

A representative reaction scheme is the condensation of an acid hydrazide with this compound to give the corresponding acylthiosemicarbazide, which is then cyclized to the 1,2,4-triazole-3-thiol. arkat-usa.org

Table 1: Synthesis of Triazole Derivatives from Aryl Isothiocyanates Data is representative of general methods for aryl isothiocyanates.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Synthesis of Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound follows a pathway similar to that of triazoles, beginning with the formation of a thiosemicarbazide intermediate. The key difference lies in the cyclization step.

Typically, an acylhydrazide is reacted with this compound to form a 1-acyl-4-(2-isopropylphenyl)thiosemicarbazide. This intermediate can then be cyclized under dehydrating acidic conditions, such as refluxing in glacial acetic acid or using strong acids like sulfuric acid. sigmaaldrich.com This acid-catalyzed cyclodehydration results in the formation of a 2-amino-5-substituted-1,3,4-thiadiazole ring, where the amino group is acylated with the 2-isopropylphenyl group. For example, the reaction of benzoyl isothiocyanate with 2-cyanoethanoic acid hydrazide, followed by cyclization in acetic acid, yields 2-benzoylamino-5-cyanomethyl-1,3,4-thiadiazole. sigmaaldrich.com

Nucleophilic Addition Reactions

The carbon atom of the isothiocyanate group (-N=C=S) in this compound is highly electrophilic and readily undergoes nucleophilic addition. This is one of the most fundamental reactions of this functional group. researchgate.net

A wide variety of nucleophiles can attack this electrophilic center. Primary and secondary amines are common nucleophiles, and their addition to this compound leads to the formation of the corresponding N,N'-disubstituted thioureas. cdnsciencepub.comacs.org The reaction is typically straightforward, often proceeding at room temperature or with gentle heating in a suitable solvent. The reaction with amino acids, for instance, is the basis of the Edman degradation for peptide sequencing, where the N-terminal amino group attacks the isothiocyanate. cdnsciencepub.com

Table 2: Nucleophilic Addition to this compound

| Nucleophile | Solvent | Product |

|---|---|---|

| Aniline | Ethanol | 1-(2-Isopropylphenyl)-3-phenylthiourea |

| Cyclohexylamine | Dichloromethane | 1-Cyclohexyl-3-(2-isopropylphenyl)thiourea |

| Diethylamine | Tetrahydrofuran | 1,1-Diethyl-3-(2-isopropylphenyl)thiourea |

| Glycine | Pyridine (B92270)/Water | N-(2-Isopropylphenylthiocarbamoyl)glycine |

Cycloaddition Chemistry

The heterocumulene structure of this compound allows it to participate in various cycloaddition reactions, providing access to a range of heterocyclic compounds. The C=S double bond typically acts as the dipolarophile or dienophile in these reactions.

[3+2] Cycloadditions are a common reaction pathway. For example, aryl isothiocyanates react with 1,3-dipoles like azides to yield 1-substituted tetrazoline-5-thiones. scite.ai Similarly, reaction with nitrones can furnish oxadiazolidinethione derivatives. scite.ai Azomethine ylides, generated from the thermal ring-opening of aziridines, also undergo [3+2] cycloaddition with the C=S bond of aryl isothiocyanates to form substituted 4-thiazoline rings.

[4+2] Cycloaddition reactions, or Diels-Alder type reactions, are also possible. In these reactions, this compound can act as the dienophile, reacting with a conjugated diene. The reaction of conjugated azomethines (1-aza-1,3-butadienes) with aryl isothiocyanates has been reported to yield triazine-5-thione derivatives through a [4+2] cycloaddition mechanism.

Insertion Reactions in Organometallic Chemistry

In the realm of organometallic chemistry, this compound can undergo insertion reactions into metal-element bonds. This reactivity is analogous to the well-studied insertion of carbon monoxide or isocyanates into metal-carbon or metal-hydride bonds.

The isothiocyanate group can insert into metal-heteroatom bonds. For example, phenyl isothiocyanate has been shown to insert into the Neodymium-Sulfur bond of a dinuclear neodymium complex. This reaction proceeds with the C=S bond of the isothiocyanate inserting into the Nd-SPh bond to form a new ligand which coordinates to the metal center.

Furthermore, isothiocyanates can interact with various organometallic complexes, such as those of tin, where they can act as ligands. Alkyltin isothiocyanates form adducts with donor ligands like pyridine or triphenylphosphine (B44618) oxide, leading to five- or six-coordinate tin centers. While not a direct insertion into a pre-existing bond in the same manner, this demonstrates the strong coordinating ability of the isothiocyanate group, which is a prelude to insertion reactivity.

Structure Activity Relationship Sar Studies of 2 Isopropylphenyl Isothiocyanate and Its Analogs

Elucidation of Key Structural Motifs for Biological Efficacy

Research on various substituted phenyl isothiocyanates has highlighted the significance of the isothiocyanate (-N=C=S) group as the key pharmacophore. This functional group is highly electrophilic and can react with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification of proteins is a primary mechanism through which many isothiocyanates exert their biological effects, including the induction of antioxidant response elements and pro-apoptotic pathways. nih.gov

The nature of the substituent on the phenyl ring plays a critical role in modulating this reactivity. For instance, the presence of an alkyl group, such as the isopropyl group at the ortho position in 2-isopropylphenyl isothiocyanate, can significantly impact the compound's steric and electronic profile, thereby influencing its biological efficacy.

Impact of Aromatic Substitution Patterns on Activity Profiles

The substitution pattern on the aromatic ring of phenyl isothiocyanates is a critical factor governing their biological activity. The position of the substituent (ortho, meta, or para) can lead to distinct activity profiles due to differences in steric hindrance and electronic effects.

Studies on substituted phenyl isothiocyanates have demonstrated that the position of a substituent can significantly alter the compound's biological activity. For example, in the context of hydrogen sulfide (B99878) (H₂S) releasing properties, a study of various substituted phenyl isothiocyanates revealed a general trend where the releasing ability followed the order para > meta > ortho for many derivatives. nih.gov This suggests that substituents in the ortho position, such as the isopropyl group in this compound, may sterically hinder the approach of reactants to the isothiocyanate group, thereby reducing its reactivity in this specific assay.

The electronic nature of the substituent also plays a crucial role. Electron-withdrawing groups on the aromatic ring tend to enhance the electrophilicity of the isothiocyanate carbon, potentially leading to increased reactivity and biological activity. Conversely, electron-donating groups may have the opposite effect. The isopropyl group is generally considered to be a weak electron-donating group through induction.

The following table, derived from trends observed in studies of ortho-substituted phenyl isothiocyanates, illustrates the influence of the substituent's electronic nature on a hypothetical biological activity.

| Substituent at Ortho Position | Electronic Effect | Hypothetical Relative Biological Activity |

| -NO₂ | Strong Electron-Withdrawing | High |

| -CN | Strong Electron-Withdrawing | High |

| -Cl | Electron-Withdrawing | Moderate-High |

| -F | Electron-Withdrawing | Moderate-High |

| -H | Neutral | Moderate |

| -CH₃ | Weak Electron-Donating | Low-Moderate |

| -CH(CH₃)₂ (Isopropyl) | Weak Electron-Donating | Low-Moderate (Predicted) |

| -OCH₃ | Electron-Donating | Low |

This table is illustrative and based on general trends. The actual activity of this compound would require specific experimental validation.

Correlation of Isothiocyanate Moiety Reactivity with Biological Outcomes

The biological outcomes of this compound and its analogs are intrinsically linked to the reactivity of the isothiocyanate moiety. The electrophilic carbon atom of the -N=C=S group is susceptible to nucleophilic attack, most notably by the sulfhydryl groups of cysteine residues in proteins. The rate and extent of this reaction are modulated by the structural features of the rest of the molecule.

For ortho-substituted anilines reacting with phenyl isothiocyanate, a study has shown that these derivatives deviate significantly from the linear correlation of reactivity observed for meta- and para-substituted anilines. rsc.org This deviation is largely attributed to the steric strain imposed by the ortho-substituent, which hinders the approach to the reactive center. rsc.org Applying this principle to this compound, the bulky isopropyl group at the ortho position is expected to exert significant steric hindrance.

The interplay between steric and electronic effects ultimately determines the reactivity and, consequently, the biological profile of this compound. The following table summarizes the predicted impact of the ortho-isopropyl group on the reactivity of the isothiocyanate moiety.

| Structural Feature | Influence on Reactivity | Predicted Biological Consequence |

| Isothiocyanate Moiety | Electrophilic reaction center | Covalent modification of target proteins |

| Phenyl Ring | Scaffold for substitution | Modulates overall physicochemical properties |

| Ortho-Isopropyl Group | Steric Hindrance | Reduced general reactivity, potential for increased target selectivity |

| Ortho-Isopropyl Group | Weak Electron-Donating Effect | Slight decrease in electrophilicity of the isothiocyanate carbon |

Advanced Analytical and Computational Methodologies in 2 Isopropylphenyl Isothiocyanate Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry for structural elucidation of derivatives and reaction products)

Spectroscopic methods form the cornerstone of structural elucidation in organic chemistry. For 2-isopropylphenyl isothiocyanate and its reaction products, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,2- (or ortho-) substitution pattern on the benzene (B151609) ring. Similarly, ¹³C NMR would show distinct peaks for each unique carbon atom, including the characteristic carbon of the isothiocyanate group (-N=C=S).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The most prominent and characteristic feature in the IR spectrum of this compound is the strong, broad absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S), which typically appears around 2100 cm⁻¹. nih.gov Other key absorptions would include those for aromatic C-H stretching, C=C ring stretching, and aliphatic C-H stretching of the isopropyl group. nih.gov

Mass Spectrometry (MS) determines the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula. uni.lu For this compound (C₁₀H₁₁NS), the molecular ion peak [M]⁺ would be observed at m/z 177. cymitquimica.comnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. researchgate.net Fragmentation patterns observed in the mass spectrum provide further structural information; for instance, a common fragment would be the loss of the isopropyl group.

| Technique | Observed Feature | Expected Spectral Region / Value | Structural Information Provided |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.1-7.4 ppm | Confirms ortho-substituted benzene ring |

| ¹H NMR | Isopropyl Methine (CH) | Septet | Identifies the isopropyl group's single proton |

| ¹H NMR | Isopropyl Methyls (CH₃) | Doublet | Identifies the isopropyl group's six equivalent protons |

| IR Spectroscopy | -N=C=S Asymmetric Stretch | ~2100 cm⁻¹ (strong, broad) | Characteristic for the isothiocyanate functional group nih.gov |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 177 | Confirms the molecular weight of the compound cymitquimica.comnih.gov |

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC/MS), is a standard method for analyzing volatile compounds like isothiocyanates. nih.gov In this technique, the sample is vaporized and passed through a column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The retention time is a characteristic property used for identification, while the peak area corresponds to the compound's concentration, allowing for purity determination. Commercial suppliers often use GC to specify the purity of this compound, which is commonly available at 95% or 96% purity. cymitquimica.comfishersci.com

High-Performance Liquid Chromatography (HPLC) , particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is suitable for less volatile or thermally sensitive derivatives of this compound. nih.gov Separation occurs in a liquid mobile phase, with compounds partitioning between the mobile phase and a solid stationary phase based on polarity. nih.gov HPLC is frequently used to monitor the progress of reactions and to purify reaction products. The use of a diode-array detector (DAD) or a mass spectrometer (LC/MS) allows for both quantification and structural confirmation of the separated components. Studies on related isothiocyanates have demonstrated the effectiveness of UHPLC coupled with tandem mass spectrometry (MS/MS) for the sensitive and selective analysis of the parent compound and its metabolites in biological samples. nih.gov

The purity of a research compound is critical, as impurities can lead to ambiguous results in subsequent biological or chemical assays. Different pH environments, for instance, can influence the formation of intermediates and the purity of the final isothiocyanate product during synthesis. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules like this compound, complementing experimental research.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to calculate molecular geometries, energies, and spectroscopic properties, and to elucidate reaction mechanisms. mdpi.comresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. researchgate.net

In the context of isothiocyanates, DFT calculations have been used to:

Correlate with experimental data: Studies on derivatives of isopropyl isothiocyanate have shown a strong correlation between crystallographic data obtained experimentally and structures optimized using DFT calculations at the B3LYP/6-31G(d,p) level of theory. researchgate.net

Investigate reaction mechanisms: DFT can be used to model complex reaction pathways, such as cycloadditions or metal-catalyzed cross-couplings involving the isothiocyanate group. mdpi.com

Analyze molecular properties: DFT helps in understanding the chemical reactivity of molecules through calculated descriptors like orbital energies (HOMO/LUMO), electrostatic potential, and Fukui functions, which predict sites susceptible to electrophilic or nucleophilic attack. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound or its derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is crucial in drug discovery and medicinal chemistry for understanding potential biological activity.

The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding affinity score generally indicates a more stable interaction.

Research on compounds derived from isopropyl isothiocyanate has utilized molecular docking to explore their potential as antimicrobial agents. researchgate.net In one such study, derivatives were docked into the active sites of bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.net The results indicated strong binding interactions, suggesting a mechanism for the observed antimicrobial activity. researchgate.net These studies provide a framework for how this compound could be computationally screened against various biological targets to identify potential therapeutic applications. nih.gov

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Bacterial DNA Gyrase | 6F86 | SISI | -6.0 | Not specified |

| Topoisomerase IV | 1S14 | SISI | -6.0 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

To build a QSAR model, one needs a dataset of structurally related compounds with experimentally measured biological activity. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Physicochemical descriptors: Like logP (hydrophobicity).

Using statistical methods or machine learning algorithms (e.g., multiple linear regression, random forest), a mathematical model is created that links these descriptors to the observed activity. nih.govmdpi.com Although no specific QSAR models for this compound are prominently published, the methodology is broadly applicable. mdpi.com A QSAR model could be developed for a series of phenyl isothiocyanates with varying substituents to predict their activity as, for example, anticancer or antimicrobial agents. Such a model would allow researchers to predict the activity of new, unsynthesized compounds like this compound and prioritize the most promising candidates for synthesis and testing, thereby accelerating the research and development process. nih.gov

Future Directions and Emerging Research Avenues for 2 Isopropylphenyl Isothiocyanate

Exploration of Novel Therapeutic Applications

The isothiocyanate family is renowned for its diverse biological activities, particularly in the realm of cancer chemoprevention and therapy. epo.orggoogleapis.com Future research should systematically investigate whether 2-isopropylphenyl isothiocyanate shares these properties and explore other potential therapeutic avenues.

Initial investigations could focus on its anticancer potential against a panel of cancer cell lines, including but not limited to those of the lung, breast, prostate, and colon, where other ITCs have shown efficacy. googleapis.com Furthermore, given that some ITCs exhibit anti-inflammatory and neuroprotective properties , these are crucial areas for future exploration with this compound. rsc.orgorganic-chemistry.org A patent has mentioned this compound in a list of compounds for potential use in pain relief, suggesting a possible role in modulating the vanilloid receptor 1 (VR1/TRPV1), a key player in pain pathways. google.com This preliminary link warrants dedicated investigation into its analgesic potential, particularly for neuropathic pain. google.com Another patent has listed the compound in the context of pesticidal compositions, which, while not a therapeutic application for humans, points towards biological activity that could be harnessed. epo.org

A comparative approach, benchmarking the activity of this compound against well-characterized ITCs, would be highly informative.

Development of Advanced Delivery Systems for Enhanced Biological Efficacy

A significant hurdle for the clinical translation of many ITCs is their poor water solubility and potential for rapid metabolism. Advanced drug delivery systems can overcome these limitations, enhancing bioavailability and therapeutic efficacy. Research into this area for this compound is currently nonexistent but can draw inspiration from studies on related compounds.

For instance, a study on isopropyl isothiocyanate, a structural isomer, demonstrated the successful use of chitosan-coated nano-vesicles to improve its anti-platelet and anti-thrombotic activity. google.com This formulation enhanced mucoadhesion and intestinal permeation. google.com Similarly, liposomal nanoparticles have been developed to co-encapsulate PEITC and the chemotherapy drug cisplatin (B142131) for the treatment of non-small cell lung cancer, showing increased toxicity to cancer cells compared to normal cells. hymasynthesis.com

Future research on this compound should explore the development of various nano-formulations, as summarized in the table below.

| Delivery System | Potential Advantages for this compound |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds, potential for targeted delivery. |

| Nano-vesicles (e.g., Niosomes) | Non-ionic surfactants can improve stability, low cost, and potential for controlled release. |

| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable, sustained release, and can be surface-functionalized for targeting. lookchem.com |

| Solid Lipid Nanoparticles (SLNs) | High stability, controlled release, and good tolerability. |

These advanced delivery systems could significantly improve the therapeutic index of this compound, making it a more viable candidate for clinical development.

Mechanistic Elucidation of Unexplored Biological Activities

Understanding the molecular mechanisms by which this compound exerts its biological effects is paramount. Research in this area should be guided by the known mechanisms of other ITCs, which often involve the modulation of key cellular signaling pathways.

A primary target for investigation should be the Keap1-Nrf2 pathway . Many ITCs are potent inducers of this pathway, which upregulates a host of cytoprotective genes involved in antioxidant defense and detoxification. alfa-chemistry.comnih.gov Investigating the ability of this compound to activate Nrf2 would be a critical first step.

Other potential mechanisms to explore, based on the activities of related ITCs, include:

Induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases. google.com

Cell cycle arrest at various checkpoints, preventing cancer cell proliferation. alfa-chemistry.com

Inhibition of nuclear factor-kappa B (NF-κB) , a key regulator of inflammation. rsc.org

Modulation of histone deacetylase (HDAC) activity , an important epigenetic mechanism in cancer.

A combination of in vitro assays, molecular docking studies, and cellular imaging techniques will be instrumental in elucidating these mechanisms.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

To gain a comprehensive, unbiased understanding of the cellular response to this compound, the integration of "omics" technologies is essential. These high-throughput approaches can reveal novel targets and pathways affected by the compound.

Genomics and Transcriptomics: DNA microarrays or RNA-sequencing can identify changes in gene expression profiles in cells treated with this compound. This could uncover novel cancer-related or inflammation-related genes and pathways that are modulated by the compound.

Proteomics: Techniques like mass spectrometry-based proteomics can provide a global view of protein expression changes and post-translational modifications following treatment. georganics.sk This would be invaluable for identifying direct protein targets of this compound and understanding its impact on cellular signaling networks.

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can shed light on the metabolic pathways perturbed by the compound. This could reveal, for example, effects on cancer cell metabolism, a key hallmark of cancer.

The data generated from these omics studies will be complex, requiring sophisticated bioinformatic analyses to identify the most significant and functionally relevant changes. This integrated approach holds the promise of moving beyond single-target investigations to a systems-level understanding of the bioactivity of this compound.

Sustainable Synthesis and Bioproduction Methodologies

As research into the potential applications of this compound progresses, the development of efficient and sustainable synthesis methods will become increasingly important. Traditional methods for synthesizing ITCs have often relied on hazardous reagents like thiophosgene.

Recent advances in synthetic chemistry offer greener alternatives. rsc.org Future research should focus on adapting and optimizing these modern methods for the production of this compound. Key areas of exploration include:

One-pot synthesis from primary amines: Methods using desulfurizing agents like sodium persulfate in water offer a more environmentally friendly approach.

Catalytic methods: Exploring photocatalyzed or electrochemical reactions to synthesize the isothiocyanate functionality from the corresponding amine and carbon disulfide could lead to milder and more efficient processes. organic-chemistry.org

Flow chemistry: The use of microreactors could enable a safer, more scalable, and controlled synthesis of this compound.

A comparative summary of potential synthetic approaches is presented below.

| Synthetic Approach | Key Features and Potential for Sustainability |

| Traditional (e.g., Thiophosgene) | High-yielding but uses highly toxic and hazardous reagents. |

| Modern (e.g., Na2S2O8 in water) | Greener solvent (water), avoids toxic reagents, good functional group tolerance. |

| Catalytic (e.g., Photocatalysis) | Mild reaction conditions, potential for high efficiency. organic-chemistry.org |

| Electrochemical Synthesis | Avoids toxic reagents, can be highly efficient and controlled. organic-chemistry.org |

By focusing on these sustainable methodologies, the environmental impact of producing this compound for research and potential future commercial applications can be minimized.

Q & A

What are the optimal synthetic routes for 2-isopropylphenyl isothiocyanate in academic research?

Basic Methodology :

The compound can be synthesized via the reaction of 2-isopropylphenylamine with thiophosgene (CSCl₂) or carbon disulfide (CS₂) under controlled conditions. Thiophosgene is typically used at low temperatures (0–5°C) in an inert solvent like dichloromethane, followed by neutralization to isolate the product . For lab-scale synthesis, carbon disulfide with di-tert-butyl dicarbonate as a catalyst provides a safer alternative to thiophosgene, reducing toxicity risks .

Advanced Consideration :

Optimizing reaction yield requires precise control of stoichiometry, reaction time, and purification steps (e.g., column chromatography). Contamination by unreacted amine or thiourea byproducts can complicate isolation .

How can researchers resolve contradictory spectral data for this compound?

Basic Methodology :

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structural confirmation. For example, the isothiocyanate group (-N=C=S) exhibits a strong IR absorption band near 2050–2150 cm⁻¹ . Discrepancies in reported peaks may arise from solvent effects or impurities.

Advanced Analysis :

Cross-validate data with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are available. For instance, DFT calculations can model vibrational spectra to reconcile experimental vs. theoretical IR peaks . Contradictions in melting points (e.g., conflicting literature values) may indicate polymorphic forms or hydration states .

What experimental design strategies are effective for studying the reactivity of this compound in nucleophilic additions?

Basic Methodology :

Use fractional factorial designs to screen variables such as solvent polarity, temperature, and nucleophile concentration. For example, reactions with amines to form thioureas can be optimized using central composite designs (CCD) to identify ideal pH and molar ratios .

Advanced Application :

Employ kinetic studies (e.g., stopped-flow techniques) to monitor rapid thiourea formation. Computational tools like density functional theory (DFT) can predict transition states and explain regioselectivity in reactions with unsymmetrical nucleophiles .

How does the steric hindrance of the isopropyl group influence the compound’s reactivity?

Basic Insight :

The ortho-isopropyl group imposes steric hindrance, reducing accessibility of the isothiocyanate group. This can slow reaction kinetics in bulky nucleophile systems (e.g., tertiary amines) compared to unsubstituted phenyl isothiocyanates .

Advanced Research :

Comparative studies with analogs (e.g., 2-chlorophenyl or 2-methylphenyl isothiocyanates) reveal steric effects via Hammett plots or computational modeling. For example, lower electrophilicity of the -N=C=S group in 2-isopropylphenyl derivatives may correlate with reduced biological activity in enzyme inhibition assays .

What analytical techniques are recommended for quantifying trace impurities in this compound?

Basic Protocol :

Gas chromatography-mass spectrometry (GC-MS) or HPLC with UV detection (λ = 254 nm) can identify impurities like residual amines or solvents. Calibration curves using certified reference standards improve accuracy .

Advanced Approach :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity for sub-ppm detection. For non-volatile byproducts, ion mobility spectrometry (IMS) coupled with collision-induced dissociation (CID) provides structural insights .

How can researchers address stability issues during storage of this compound?

Basic Guidelines :

Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) minimize moisture-induced degradation .

Advanced Strategy :

Stability studies using accelerated aging tests (40°C/75% RH for 1–3 months) coupled with kinetic modeling can predict shelf life. Degradation products (e.g., thioureas or amines) should be monitored via periodic HPLC analysis .

What are the applications of this compound in protein modification studies?

Basic Application :

The compound reacts with primary amines (e.g., lysine residues) to form stable thiourea conjugates, enabling protein labeling or crosslinking. Optimization of reaction pH (8.5–9.5) minimizes side reactions with cysteine .

Advanced Research :

Site-specific modification can be achieved using engineered proteins with non-canonical amino acids. For example, coupling with click chemistry handles (e.g., azides) enables bioorthogonal applications in live-cell imaging .

How do solvent effects impact the compound’s reactivity in cycloaddition reactions?

Basic Observation :

Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the -N=C=S group, accelerating [2+2] or [4+1] cycloadditions. Non-polar solvents (toluene) favor slower, more selective reactions .

Advanced Analysis :

Solvent parameters (Kamlet-Taft, Hansen solubility) can be correlated with reaction rates using multivariate regression. Computational solvation models (COSMO-RS) predict solvent effects on transition-state energetics .

What safety protocols are critical when handling this compound?

Basic Precautions :

Use fume hoods, nitrile gloves, and safety goggles. The compound is toxic (H302, H312, H331) and corrosive (H314); avoid inhalation or skin contact .

Advanced Mitigation :

Implement real-time air monitoring (e.g., photoionization detectors) in lab spaces. Emergency decontamination protocols should include immediate washing with 5% sodium bicarbonate to neutralize hydrolysis products .

How can computational chemistry aid in designing derivatives of this compound?

Basic Workflow :

Use molecular docking (AutoDock, Schrödinger) to predict binding affinities for target enzymes (e.g., caspases or kinases). QSAR models optimize substituent effects on bioactivity .

Advanced Integration :

Reactive force fields (ReaxFF) simulate reaction pathways for derivatization. Machine learning models trained on spectral databases accelerate the identification of novel synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.